molecular formula C16H10O2 B1195159 2,3-Anthracenedicarboxaldehyde CAS No. 76197-35-8

2,3-Anthracenedicarboxaldehyde

Cat. No. B1195159
CAS RN: 76197-35-8
M. Wt: 234.25 g/mol
InChI Key: HTKKRNQMBYGFMV-UHFFFAOYSA-N
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Description

2,3-Anthracenedicarboxaldehyde is a chemical compound related to anthracene, a solid polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. This compound is of interest for its chemical reactivity and potential applications in organic synthesis, material science, and photophysical studies.

Synthesis Analysis

The synthesis of 2,3-anthracenedicarboxaldehyde derivatives and related compounds often involves catalytic reactions or condensation processes. For instance, BF3-H2O catalyzed hydroxyalkylation has been used for the efficient synthesis of various anthracene derivatives from phthalaldehyde, showcasing its utility in creating complex organic molecules (Prakash et al., 2009). Additionally, Pd(II)-catalyzed C-H arylation followed by electrophilic aromatic cyclization enables the direct synthesis of substituted anthracenes from o-tolualdehydes and aryl iodides (Park et al., 2018).

Molecular Structure Analysis

The molecular structure of 2,3-anthracenedicarboxaldehyde derivatives has been characterized using various spectroscopic methods, including XRD, FTIR, NMR, and UV-Vis spectra. These studies have provided insights into the orthorhombic system and optimized ground state geometry of these molecules, contributing to our understanding of their molecular electrostatic potential and NLO behavior (Pavitha et al., 2017).

Chemical Reactions and Properties

Anthracene derivatives, including 2,3-anthracenedicarboxaldehyde, exhibit unique chemical reactions due to their conjugated system. For example, they can undergo Diels-Alder reactions, photochemical transformations, and serve as precursors for Schiff bases with potential applications in sensing and imaging (Densil et al., 2018).

Physical Properties Analysis

The physical properties of anthracene derivatives are influenced by their molecular structure. Characteristics such as solubility, fluorescence, and phase behavior can be modified through molecular design, making these compounds suitable for various applications in materials science and organic electronics (Morris, 2018).

Chemical Properties Analysis

The chemical properties of 2,3-anthracenedicarboxaldehyde and its derivatives are central to their utility in synthesis and functional material development. Their reactivity towards nucleophilic and electrophilic agents, ability to form complexes with metals, and photophysical behavior underpin their versatility in chemical synthesis and application (Amini et al., 2007).

Scientific Research Applications

  • Fluorigenic Reagents for Amino Acid Measurements : 2,3-Anthracenedicarboxaldehyde is used as a fluorigenic reagent for determining primary amines and amino acids at microgram levels. Its reaction conditions, spectral properties, and the stability of the derivatives have been investigated (Aminuddin & Miller, 1995).

  • Synthesis of Triarylmethanes and Anthracene Derivatives : It's used in the hydroxyalkylation of arenes with aromatic aldehydes, leading to the synthesis of various compounds including triarylmethanes, diarylmethylbenzaldehydes, and anthracene derivatives (Prakash et al., 2009).

  • Antitumor Agents : Bisguanylhydrazones of anthracene-9,10-dicarboxaldehyde have shown anticancer activity in mice against various leukemias and solid tumors (Murdock et al., 1982).

  • Selective and Sensitive Detection of Chromium (III) Ions : An anthracene-based fluorescent probe integrated with thiophene moiety, synthesized from 2-aminoanthracene and 2-thiophenecarboxaldehyde, exhibits selective and sensitive detection of chromium (III) ions (Karakuş, 2020).

  • Estimating Fate and Transport of Polycyclic Aromatic Metabolites : It's used in estimating the distribution of phenanthrene and anthracene metabolites in contaminated soil using the Fugacity Level 1 model (Ginn, Doucette, & Sims, 1995).

  • Clinical Investigation for Cancer Treatment : A clinical trial evaluated 9,10-Anthracenedicarboxaldehyde bis[(4,5-dihydro-1 H-imidazol-2-yl)hydrazone] dihydrochloride for cancer treatment, showing some effectiveness against hypernephroma and hepatocellular carcinoma (Von Hoff et al., 1981).

  • Synthesis of Anthracene-Based Cyclophanes : Synthesis of anthracene-based cyclophanes for binding studies with nucleoside triphosphates, revealing potential applications in nucleotide recognition and sensing (Agafontsev et al., 2019).

Safety And Hazards

2,3-Anthracenedicarboxaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicant following single exposure (Category 3). It is also hazardous to the aquatic environment, both short-term (Acute - Category 1) and long-term (Chronic - Category 1) .

properties

IUPAC Name

anthracene-2,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O2/c17-9-15-7-13-5-11-3-1-2-4-12(11)6-14(13)8-16(15)10-18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKKRNQMBYGFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227054
Record name 2,3-Anthracenedicarboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Anthracenedicarboxaldehyde

CAS RN

76197-35-8
Record name 2,3-Anthracenedicarboxaldehyde
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Record name 2,3-Anthracenedicarboxaldehyde
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Record name 2,3-Anthracenedicarboxaldehyde
Source EPA DSSTox
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Record name 76197-35-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JP Caldwell - 1999 - researchcommons.waikato.ac.nz
Several new methods for the development of latent and blood fingerprints have been investigated as well as a preliminary appraisal of a technique for the estimation of post-mortem …
Number of citations: 0 researchcommons.waikato.ac.nz
CW Dirk - 1983 - search.proquest.com
quality of the material submitted. Page 1 INFORMATION TO USERS This reproduction was made from a copy of a document sent to us for microfilming. While the most advanced …
Number of citations: 2 search.proquest.com
KY Choi, HH Lim, HS Shin - Bulletin of the Korean Chemical …, 2022 - Wiley Online Library
Azodicarbonamide (ADC) has been used as a flour bleaching agent or dough conditioner. A high‐performance liquid chromatography method was developed for simple and …
Number of citations: 2 onlinelibrary.wiley.com

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